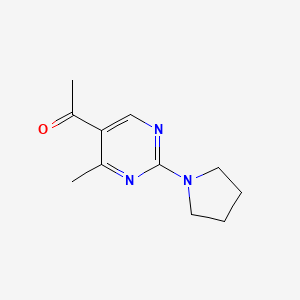
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone” is a chemical compound with the linear formula C12H17N3O . It has a molecular weight of 219.289 . This compound is not intended for human or veterinary use but is used for research purposes.
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone”, is often achieved through ring construction from different cyclic or acyclic precursors . The synthetic strategies used can also involve the functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of “1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Scientific Research Applications
Synthesis in Heterocyclic Chemistry
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone is utilized in the synthesis of novel heterocyclic chalcone derivatives, which are applied to polyester fibers for creating various hues. These derivatives exhibit distinct spectral characteristics and fastness properties, demonstrating the compound's potential in textile coloring and material sciences (Ho & Yao, 2013).
Antimicrobial Activity
In the field of medicinal chemistry, derivatives of this compound have shown promising antimicrobial activity. For example, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, designed using a related pyrrolidine structure, displayed notable antibacterial activity against various bacterial and fungal strains, including M. tuberculosis (Nural et al., 2018).
Antiviral Activity
1-(3-Amino-6-methyl-4-pyridin-3-yl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone, a compound similar in structure, demonstrated potential antiviral activity. This compound was evaluated for cytotoxicity, anti-HSV1, and anti-HAV-MBB activity, highlighting its potential in antiviral drug development (Attaby et al., 2006).
Synthesis of Novel Compounds
The compound's derivatives are used in the synthesis of novel thiazolo[3,2-a]benzimidazole derivatives, showcasing applications in the creation of new chemicals with potential immunosuppressive and immunostimulatory effects, as well as cytotoxicity against various cancer cell lines (Abdel‐Aziz et al., 2011).
Neurological Research
In neurological research, derivatives of this compound have been investigated for their effects on learning and memory dysfunction in mice. These studies provide insights into potential therapeutic applications for cognitive disorders (Hong-ying, 2012).
Future Directions
The future directions for research on “1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone” and similar pyrrolidine compounds involve the design of new compounds with different biological profiles . This includes exploring the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing the three-dimensional coverage due to the non-planarity of the ring .
properties
IUPAC Name |
1-(4-methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-10(9(2)15)7-12-11(13-8)14-5-3-4-6-14/h7H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUABHHFBBZHHCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methyl-2-pyrrolidin-1-ylpyrimidin-5-yl)ethanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


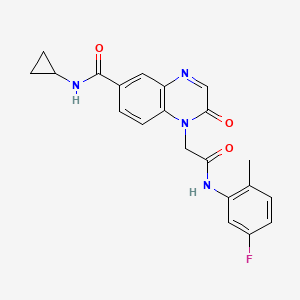
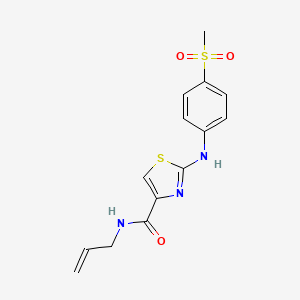
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-difluorobenzoate](/img/structure/B2618537.png)
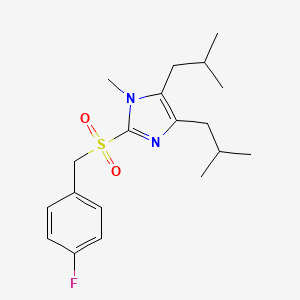
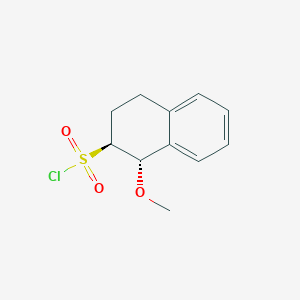
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(prop-2-en-1-yl)piperazin-1-yl]methanone](/img/structure/B2618541.png)
![Tert-butyl N-[2-(2-aminoethoxy)phenyl]carbamate;hydrochloride](/img/structure/B2618544.png)
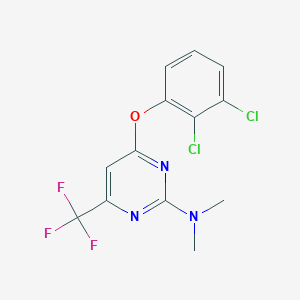
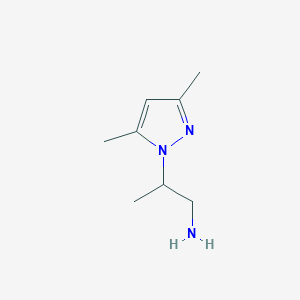
![1-isobutyl-5-(4-methoxyphenyl)-8,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B2618549.png)
![1-(5-{[4-(4-Methoxyphenyl)piperazin-1-yl]carbonyl}-4-methyl-1,3-thiazol-2-yl)pyrrolidin-2-one](/img/structure/B2618550.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2618555.png)